molecular formula C21H22N2O4S B12196945 N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B12196945
M. Wt: 398.5 g/mol
InChI Key: XRNYXKCWUUQDEK-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a sulfanyl-linked 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety and a 1,3-benzodioxole substituent.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H22N2O4S/c24-20(22-12-14-5-7-17-18(11-14)27-13-26-17)9-10-28-19-8-6-15-3-1-2-4-16(15)23-21(19)25/h1-5,7,11,19H,6,8-10,12-13H2,(H,22,24)(H,23,25)

InChI Key

XRNYXKCWUUQDEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound belonging to the class of phenylpyrrolidines. This article explores its biological activity, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H24N4O5C_{24}H_{24}N_{4}O_{5} and is characterized by a benzodioxole moiety linked to a benzazepine structure through a propanamide group. Its unique structure may contribute to its biological effects.

PropertyValue
Molecular Weight448.47 g/mol
Chemical FormulaC24H24N4O5
IUPAC Name4-[(3aS,4R,7R,8aS,8bR)-2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-hydroxy-1,3-dioxo-decahydropyrrolo[3,4-a]pyrrolizin-4-yl]benzene-1-carboximidamide
CAS NumberNot Available

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively.
  • Neuroprotective Effects : Preliminary studies indicate that derivatives of benzodioxole can provide neuroprotective effects through modulation of neurotransmitter systems. The benzazepine component may enhance these effects by interacting with specific receptors in the brain.
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens. The sulfanyl group may play a crucial role in this activity by disrupting microbial cell membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Neuroprotection : A study published in Neuroscience Letters explored the neuroprotective effects of benzodioxole derivatives in animal models of neurodegeneration. The findings indicated significant reductions in neuronal death and inflammation markers when treated with similar compounds .
  • Antioxidant Evaluation : Research conducted by Zhang et al. demonstrated that compounds with similar structural features exhibited strong antioxidant activity in vitro, reducing oxidative stress markers in cellular models .

Pharmacological Potential

Given its structure and preliminary findings, this compound holds promise as a candidate for further pharmacological development:

  • Drug Development : The compound's potential as a neuroprotective agent makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Therapeutic Applications : Its antioxidant and antimicrobial properties suggest applications in treating oxidative stress-related conditions and infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

Target Compound vs. Thiazole/Oxadiazole Derivatives (7c–7j)

Compounds 7c–7j () share a propanamide core linked to sulfanyl-containing heterocycles (1,3,4-oxadiazole and 2-amino-1,3-thiazole). Key differences include:

  • Heterocyclic Systems: The target compound uses a benzazepine ring, whereas 7c–7j employ oxadiazole-thiazole hybrids. Benzazepines are known for modulating neurotransmitter receptors (e.g., dopamine, serotonin), while oxadiazoles enhance metabolic stability and thiazoles improve bioavailability .
  • Substituents : The target’s benzodioxole group contrasts with the methylphenyl or dimethylphenyl groups in 7c–7j. Benzodioxole may reduce oxidative metabolism compared to alkyl-substituted aromatics .
Target Compound vs. Tetrazole Derivatives ()

The compound N-(4-Methylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide () replaces the benzazepine with a tetrazole ring. Tetrazoles are bioisosteres for carboxylic acids, enhancing solubility and hydrogen-bonding capacity. This substitution could alter target selectivity compared to the benzazepine-containing compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₂₀H₂₀N₂O₄S 384.45 Not Reported Benzazepine, Benzodioxole, Sulfanyl
7c–7j Derivatives C₁₆H₁₇N₅O₂S₂–C₁₇H₁₉N₅O₂S₂ 375–389 134–199 Oxadiazole, Thiazole, Sulfanyl
Tetrazole Derivative C₁₂H₁₅N₅OS 293.35 Not Reported Tetrazole, Sulfanyl, Methylphenyl
  • Molecular Weight : The target compound (384 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), whereas 7c–7j (375–389 g/mol) and the tetrazole derivative (293 g/mol) are within range, favoring oral bioavailability .

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